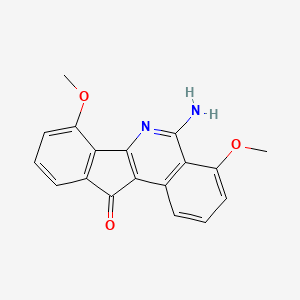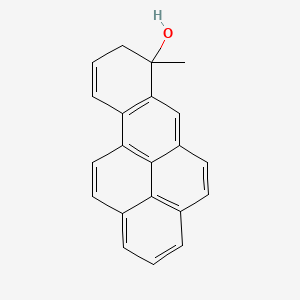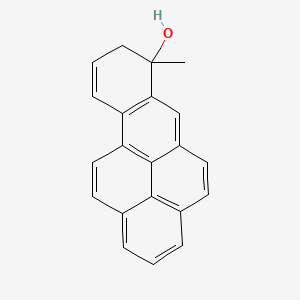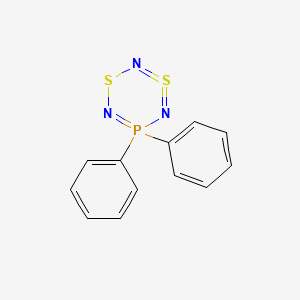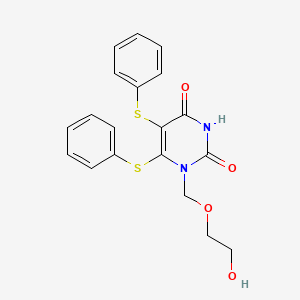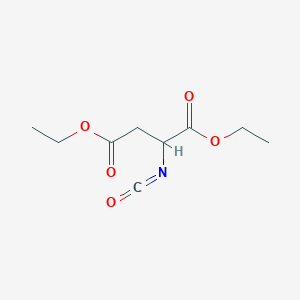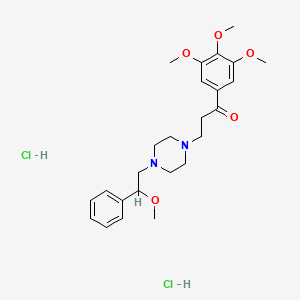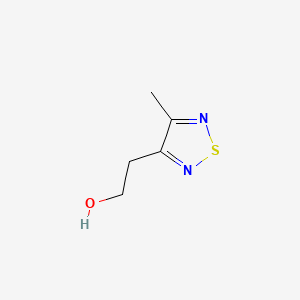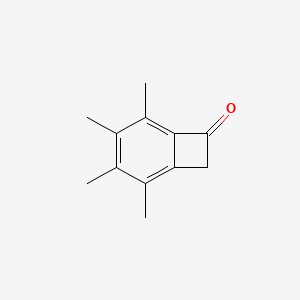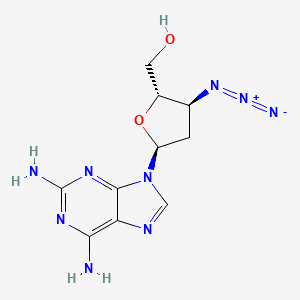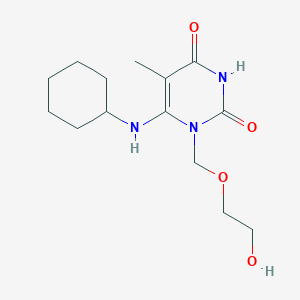
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a pyrimidinedione core. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The starting materials often include pyrimidinedione derivatives, cyclohexylamine, and 2-hydroxyethoxy methylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinedione core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and require further research to fully elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione derivatives
- Cyclohexylamine derivatives
- Hydroxyethoxy methylated compounds
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
105408-01-3 |
|---|---|
Fórmula molecular |
C14H23N3O4 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
6-(cyclohexylamino)-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-10-12(15-11-5-3-2-4-6-11)17(9-21-8-7-18)14(20)16-13(10)19/h11,15,18H,2-9H2,1H3,(H,16,19,20) |
Clave InChI |
VAJNPDWMFKHJIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


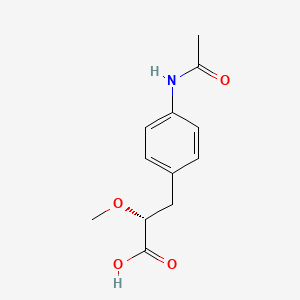
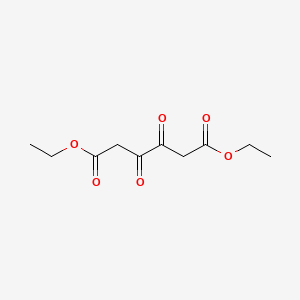
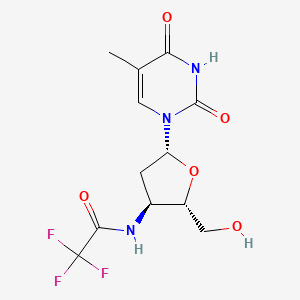
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
